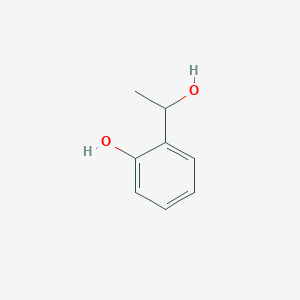

2-(1-Hydroxyethyl)phenol

Descripción general

Descripción

2-(1-Hydroxyethyl)phenol, also known as 2-phenylethanol phenol, is an organic compound with the molecular formula C8H10O2 and a molecular weight of 138.16g/mol . It is a colorless to pale yellow liquid with an aromatic flavor . It is soluble in common solvents such as water, ethanol, and ether .

Synthesis Analysis

Phenolic compounds with characteristic phenyl and ethanol groups are called phenylethanoids . These compounds are represented by C6–C2 . The common examples are tyrosol (4-(2-Hydroxyethyl)phenol), and hydroxytyrosol (4-(2-Hydroxyethyl)-1,2-benzenediol) . The synthesis of phenolic compounds like 2-(1-Hydroxyethyl)phenol can be complex and may involve several steps .Molecular Structure Analysis

2-(1-Hydroxyethyl)phenol contains a total of 20 bonds; 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 aromatic hydroxyl, and 1 secondary alcohol .Chemical Reactions Analysis

Phenolic compounds, including 2-(1-Hydroxyethyl)phenol, have characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation . They are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The aromatic ring in phenolic compounds is responsible for making a phenol a weak acid by donating a H-atom .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

2-(1-Hydroxyethyl)phenol serves as a key intermediate in various chemical syntheses. For instance, the facile synthesis of 2-(phenylthio)phenols was achieved through a tandem copper(I)-catalyzed C-S coupling/C-H functionalization, employing CuI/L as a catalyst system. The reaction utilized dimethyl sulfoxide as the oxidant, demonstrating the versatility of 2-(1-Hydroxyethyl)phenol in complex organic reactions (Xu et al., 2010).

Magnetic Resonance Imaging (MRI)

In the realm of medical imaging, 2-(1-Hydroxyethyl)phenol derivatives have been explored for their potential in MRI contrast enhancement. The chemical exchange saturation transfer (CEST) MRI technique, using phenol as a contrast agent, enables the detection of enzymatic activities in biological systems. This application illustrates the biochemical relevance of phenol derivatives in advanced imaging technologies (Zhang et al., 2019).

Catalysis in Ethylene Oligomerization

The utility of 2-(1-Hydroxyethyl)phenol derivatives extends to the field of industrial catalysis. For instance, nickel(II) complexes derived from ligands like 2-[1-[(2-hydroxyethyl)imino]ethyl]phenol demonstrated significant catalytic activity in the ethylene oligomerization process. This underlines the compound's importance in the production of industrially relevant hydrocarbons (Ngcobo & Ojwach, 2017).

Photocatalysis

In the field of photocatalysis, the hydroxylation of benzene to phenol using Fe-based metal–organic frameworks (MOFs) under visible light irradiation highlights another application. Such transformations are crucial for the sustainable production of important industrial chemicals like phenol (Wang, Wang, & Li, 2015).

Environmental Applications

2-(1-Hydroxyethyl)phenol derivatives are also pertinent in environmental applications. For instance, activated carbon, a widely used material in water treatment, has been studied for its efficiency in the hydroxylation of benzene to phenol, a process crucial for green chemistry and environmental sustainability (Xu et al., 2012).

Mecanismo De Acción

Target of Action

2-(1-Hydroxyethyl)phenol, also known as 4-Hydroxyphenethyl alcohol , is a phenolic compoundIt’s known that phenolic compounds often interact with proteins, enzymes, and cell membranes, affecting their function and structure .

Mode of Action

Phenolic compounds are known for their antioxidant properties . They can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells .

Biochemical Pathways

Phenolic compounds are known to influence various biochemical pathways due to their antioxidant properties . They can modulate signaling pathways, transcription factors, and gene expression, leading to various downstream effects such as anti-inflammatory, anti-cancer, and cardioprotective effects .

Pharmacokinetics

The bioavailability of phenolic compounds is generally influenced by factors such as their chemical structure, the presence of glycosides, and the individual’s gut microbiota .

Result of Action

Phenolic compounds are known for their antioxidant activity, which can protect cells from oxidative damage . This can lead to various health benefits, including reduced inflammation, prevention of cancer, and protection against cardiovascular diseases .

Action Environment

The action, efficacy, and stability of 2-(1-Hydroxyethyl)phenol can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, influencing its solubility and absorption . Additionally, temperature and light can affect the stability of the compound .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1-hydroxyethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6(9)7-4-2-3-5-8(7)10/h2-6,9-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNCFFFHVBWVBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Hydroxyethyl)phenol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-2-[4-Bromo-6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B3147250.png)

![7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3147285.png)

![Sodium;2-[2-amino-3-(4-chlorobenzoyl)phenyl]acetate](/img/structure/B3147289.png)